molecular formula C11H11N B096824 6-Cyano-1,2,3,4-tetrahydronaphthalene CAS No. 17104-67-5

6-Cyano-1,2,3,4-tetrahydronaphthalene

Cat. No. B096824
CAS RN: 17104-67-5
M. Wt: 157.21 g/mol
InChI Key: TWDAXWPAXMGRAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various derivatives of 1,2,3,4-tetrahydronaphthalene has been explored through different chemical pathways. For instance, 1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalene was derived from tetralone and demonstrated a high reactivity in Diels-Alder cyclodimerization, leading to the formation of complex dimer structures . Another study reported the conversion of cyclohexanones into 3,4,5,6,7,8-hexahydronaphthalen-1(2H)-ones, which upon heating with polyphosphoric acid yielded 1,2,3,4-tetrahydronaphthalene . Additionally, the Wittig reaction was employed to synthesize two isomers of 1-benzylidene-1,2,3,4-tetrahydronaphthalene, with the crystal structure of the cis-isomer being determined .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydronaphthalene derivatives has been elucidated using various analytical techniques. Single-crystal X-ray diffraction analysis revealed the structure of a complex dimer derived from 1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalene . The crystal structure of cis-1-benzylidene-1,2,3,4-tetrahydronaphthalene showed an unexpected conformation of the cyclohexenylidene ring . In another study, the title compound with a tetrahydronaphthalene fused-ring system displayed a half-chair conformation for the cyclohexanone ring and an envelope conformation for the pyrrolidine ring .

Chemical Reactions Analysis

Chemical reactions involving 1,2,3,4-tetrahydronaphthalene derivatives have been investigated, highlighting their reactivity and potential for forming diverse structures. The cyclodimerization of 1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalene was found to be highly chemo- and regioselective . The photoaddition of 3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one to (Z)-1,2-dichloroethylene resulted in the formation of complex tricyclic ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydronaphthalene derivatives are influenced by their molecular structures and the nature of their substituents. The self-assembly of 1,2,3,4-tetrahydronaphthalene molecules into chiral structures, such as a close-packed herringbone arrangement and a porous pinwheel nanoarchitecture, was observed using scanning tunneling microscopy, indicating the influence of molecular interactions and surface epitaxy . The crystal packing of the title compound in another study was characterized by C—H⋯O hydrogen bonds, forming specific dimeric associations .

Scientific Research Applications

Organometallic Chemistry

(Tae-Young Lee et al., 1995) explored the reactivity of [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6, a compound synthesized from Mn(CO)5 Br, AlCl3, and tetralin. They studied its reactivity with various nucleophiles, leading to α-position adducts and acyl compounds, indicating potential applications in organometallic chemistry.

Dye Synthesis

In dye synthesis, (M. Pietrzak & A. Bajorek, 2013) demonstrated the synthesis and characterization of novel dyes based on the 5-phenyl-1,2,3,4-tetrahydronaphthalene skeleton, highlighting its role in creating new pigment molecules.

Green Chemistry

(Thirupathi Damera & Ramakanth Pagadala, 2023) employed an eco-friendly approach for constructing multi-functionalized benzenes, including 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile derivatives. This research emphasizes the compound's role in sustainable chemical synthesis.

Liquid Crystals

In the field of liquid crystals, (G. W. Gray & D. Lacey, 1983) synthesized various 2-n-alkyl-6-(4′-cyanophenyl)-naphthalenes and tetrahydronaphthalenes, exploring their nematic phases and thermal stabilities, suggesting applications in liquid crystal display technologies.

Antimicrobial Agents

(T. El-Elimat et al., 2014) isolated tetrahydronaphthalene derivatives from the fungus Paraphoma radicina, which showed antimicrobial activity. This suggests potential applications in developing new antimicrobial agents.

Electrochemical Processes

In electrochemistry, (K. Koyama et al., 1967) investigated the anodic oxidation of sodium cyanide in the presence of 1,2,3,4-tetrahydronaphthalene, leading to the formation of 6-cyano-1,2,3,4-tetrahydronaphthalene, indicating its relevance in electrochemical synthesis.

Synthesis and Characterization

(W. Nagata et al., 2003) and (M. Al-Omar et al., 2012) contributed to the synthetic methodology and crystallographic characterization of various cyano and hydrazide derivatives of tetrahydronaphthalene, demonstrating its utility in organic synthesis and structural studies.

Vibrational and Spectroscopic Studies

For vibrational and spectroscopic studies, (M. Arivazhagan et al., 2014) conducted a comprehensive analysis of 6-methoxy-1,2,3,4-tetrahydronaphthalene using various spectroscopic techniques, highlighting its importance in the field of molecular spectroscopy.

Self-Assembly and Nanoarchitectures

(F. Silly et al., 2017) explored the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules into chiral structures, underscoring its potential in nanotechnology and materials science.

Total Synthesis Efforts

(M. Kaiser et al., 2023) investigated the crystal structures of tetrahydronaphthalenes obtained in efforts towards the total synthesis of elisabethin A, indicating its role in complex organic syntheses.

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDAXWPAXMGRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342489
Record name 6-Cyano-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-1,2,3,4-tetrahydronaphthalene

CAS RN

17104-67-5
Record name 6-Cyano-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydronaphthalene-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Koyama, T Susuki, S Tsutsumi - Tetrahedron, 1967 - Elsevier
Anodix oxidation of sodium cyanide in methanol has been carried out at a Pt anode in the presence of 1,2,3,4-tetrahydronaphthalene, naphthalene or anthracene. 1,2,3,4-…
Number of citations: 16 www.sciencedirect.com

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